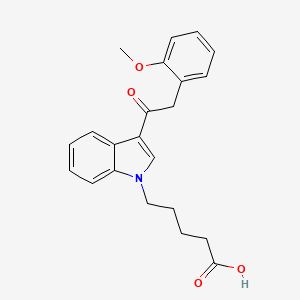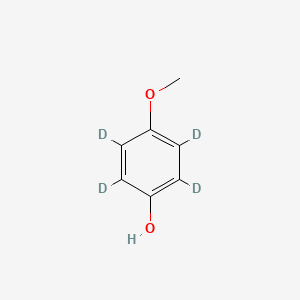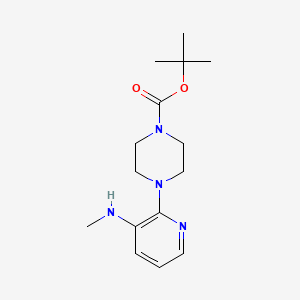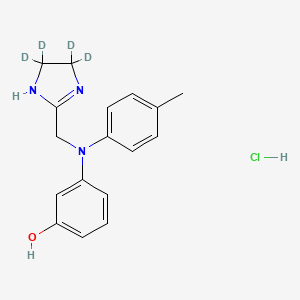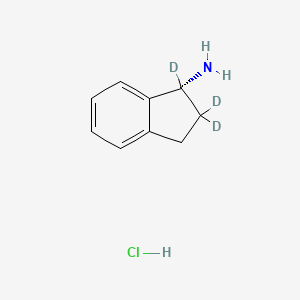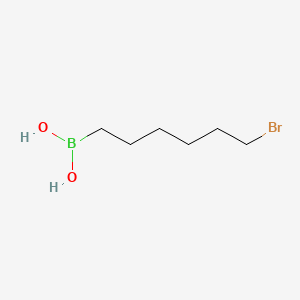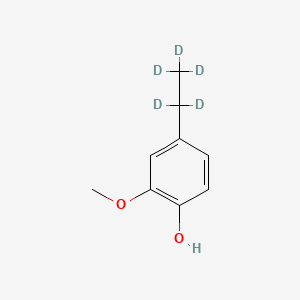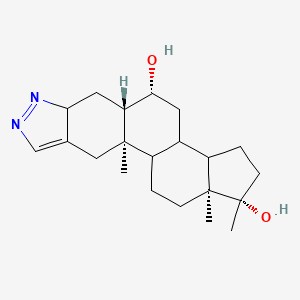
6-|A-Hydroxy Stanozolol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-|A-Hydroxy Stanozolol is a derivative of Stanozolol, a synthetic anabolic steroid . Stanozolol is similar to a naturally occurring steroid testosterone . It is used in the treatment of hereditary angioedema, which causes episodes of swelling of the face, extremities, genitals, bowel wall, and throat . Stanozolol may decrease the frequency and severity of these attacks .
Synthesis Analysis
Stanozolol was first synthesized in 1959 by Clinton et al. by cyclocondensation of oxymetholone with hydrazine hydrate . The preparation, separation, and analysis of two regioisomeric N-glucuronides of stanozolol are described in a manuscript . Glucuronidation was carried out using modified Königs–Knorr conditions developed specifically for pyrazoles .Molecular Structure Analysis
The molecular formula of Stanozolol is C21H32N2O . Its average mass is 328.492 Da and its monoisotopic mass is 328.251465 Da .Chemical Reactions Analysis
The metabolism of stanozolol has been investigated extensively since the late 1980s . Hydroxylation can occur enzymatically on C-3′, C-16, C-4, and on C-6/C-7 and conjugate formation on N-1, N-2, C-3′-OH, and C-17-OH .Physical And Chemical Properties Analysis
The molecular formula of 6-|A-Hydroxy Stanozolol is C21H32N2O2 and its molecular weight is 344.49 .Aplicaciones Científicas De Investigación
Impact on Delta-Aminolaevulinic Acid Synthase and Hepatic Monooxygenase Activity : Stanozolol has been shown to significantly increase leucocyte ALA S activity in healthy subjects, and also in rats. This effect is relevant to the treatment of aplastic anaemia with anabolic steroids. Leucocyte ALA S activity could be a system for studying drug porphyrinogenicity in vivo (Thompson et al., 1984).
Effects on Telomerase Activity and Liver Aging : Stanozolol administration in rats, especially when combined with exercise, was found to induce telomerase activity at the molecular level in liver tissue, reflecting potential premature liver tissue aging. This suggests a role in cellular aging and tumorigenesis (Ozcagli et al., 2018).
Metabolite Detection and Doping Control : Stanozolol's metabolism has been extensively studied for doping control. Detection methodologies include gas chromatography-mass spectrometry and liquid chromatography, highlighting its widespread use among athletes and bodybuilders and the importance of detection methods in sports doping control (Massé et al., 1989).
Drug-Drug Interaction and Doping : Research on the effect of non-prohibited drugs on the phase I metabolic profile of stanozolol suggests that some medications can affect the production of stanozolol metabolites, which is important for anti-doping analyses (Mazzarino et al., 2014).
Gene Expression in Hair Follicle Dermal Papilla Cells : Stanozolol treatment led to significant changes in gene expression in human hair follicle dermal papilla cells. This study provided preliminary biomarkers for anabolic drug screening, highlighting the influence of stanozolol on different metabolic pathways (Reiter et al., 2008).
Phase II Metabolism Study Using the Zebrafish Water Tank Model : This study explored the phase II metabolism of STAN, identifying several hydroxylated-sulfate and glycoconjugate metabolites, which is significant for understanding its metabolic pathways (Matos et al., 2021).
Safety And Hazards
Stanozolol is suspected of damaging fertility or the unborn child . In rare cases, serious and even fatal cases of liver problems have developed during treatment with stanozolol . Contact your doctor immediately if you experience abdominal pain, light-colored stools, dark-colored urine, unusual fatigue, nausea or vomiting, or yellowing of the skin or eyes .
Propiedades
IUPAC Name |
(2R,10S,11R,17S,18S)-2,17,18-trimethyl-6,7-diazapentacyclo[11.7.0.02,10.04,8.014,18]icosa-4,6-diene-11,17-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N2O2/c1-19-10-12-11-22-23-17(12)9-16(19)18(24)8-13-14(19)4-6-20(2)15(13)5-7-21(20,3)25/h11,13-18,24-25H,4-10H2,1-3H3/t13?,14?,15?,16-,17?,18-,19-,20+,21+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHTKQORXELDYSO-GCNCBIFDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2(C)O)CC(C4C3(CC5=CN=NC5C4)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC3C(C1CC[C@]2(C)O)C[C@H]([C@@H]4[C@@]3(CC5=CN=NC5C4)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-|A-Hydroxy Stanozolol | |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

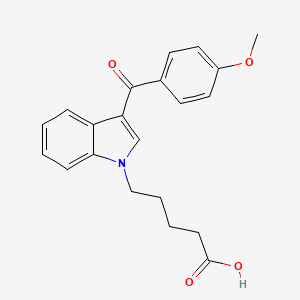
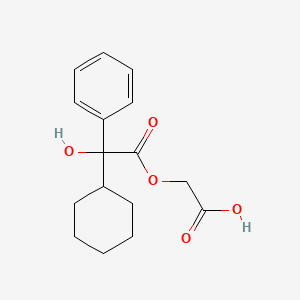
![trans-7,8-Dihydroxy-7,8-dihydrobenzo[a]pyrene Dibenzoate](/img/structure/B584481.png)
